![molecular formula C18H17F3N2O3 B5375631 1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the trifluoromethyl group, and the construction of the piperidine ring. Common synthetic routes may involve:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Construction of the piperidine ring: This can be accomplished through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving furan and trifluoromethyl groups.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical reactions, while the piperidine ring can interact with receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide: shares similarities with other compounds containing furan, trifluoromethyl, and piperidine groups, such as trifluoromethylpyridines and trifluoromethylbenzenes.
Uniqueness
Structural Uniqueness: The combination of a furan ring, a trifluoromethyl group, and a piperidine ring in a single molecule is relatively rare, making this compound unique in its structural properties.
Functional Uniqueness:
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-3-1-4-14(11-13)22-16(24)12-6-8-23(9-7-12)17(25)15-5-2-10-26-15/h1-5,10-12H,6-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWHIHQIMYIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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